H-8 dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-8 dihydrochloride involves the reaction of 5-isoquinolinesulfonamide with 2-(methylamino)ethyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often obtained as a lyophilized powder to ensure stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: H-8 dihydrochloride primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives .
Scientific Research Applications
H-8 dihydrochloride is extensively used in scientific research due to its inhibitory effects on protein kinases. Some of its applications include:
Chemistry: Used as a tool to study the role of protein kinases in various biochemical pathways.
Biology: Employed in cell signaling studies to understand the regulation of cellular processes by protein kinases.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase activity is dysregulated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical research
Mechanism of Action
H-8 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of cyclic-nucleotide-dependent protein kinases. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular processes. The molecular targets include protein kinase A, myosin light chain kinase, protein kinase C, and protein kinase G .
Comparison with Similar Compounds
H-89 dihydrochloride: Another potent inhibitor of protein kinase A with similar cell permeability and ATP-competitive inhibition.
HA 1077 dihydrochloride: Inhibits protein kinase A and protein kinase G but with different selectivity and potency.
ML-7 hydrochloride: Primarily inhibits myosin light chain kinase with some activity against protein kinase A
Uniqueness of H-8 Dihydrochloride: this compound is unique due to its broad-spectrum inhibition of multiple protein kinases with high potency and cell permeability. This makes it a valuable tool in research for studying various kinase-mediated pathways and developing kinase-targeted therapies .
Properties
IUPAC Name |
N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLZYZEVNCZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017099 | |
Record name | H 8 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113276-94-1 | |
Record name | 5-Isoquinolinesulfonamide, N-(2-(methylamino)ethyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | H 8 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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